[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate
CAS No.: 156150-59-3
Cat. No.: VC1989021
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate - 156150-59-3](/images/structure/VC1989021.png)
Specification
CAS No. | 156150-59-3 |
---|---|
Molecular Formula | C13H13NO4 |
Molecular Weight | 247.25 g/mol |
IUPAC Name | [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate |
Standard InChI | InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 |
Standard InChI Key | BMIVTLPISDRDHK-LLVKDONJSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |
SMILES | CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Canonical SMILES | CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate is characterized by specific chemical properties that define its behavior in various chemical and biological systems. The basic chemical identifiers and structural information are presented in Table 1.
Table 1: Chemical Properties of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] Acetate
Property | Value |
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CAS Number | 156150-59-3 |
Molecular Formula | C₁₃H₁₃NO₄ |
Molecular Weight | 247.25 g/mol |
IUPAC Name | [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate |
Standard InChI | InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 |
Standard InChIKey | BMIVTLPISDRDHK-LLVKDONJSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |
The compound's structure features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, forming a 2,5-dioxopyrrolidin moiety. A benzyl group is attached to the nitrogen atom, while an acetate group is connected to the carbon at position 3, which possesses R stereochemistry. This specific configuration contributes significantly to the compound's chemical behavior and potential biological activity.
Synthesis and Purification
The synthesis of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate involves multiple steps that require careful optimization to achieve high yield and purity. The process typically begins with appropriate starting materials that can be transformed through a series of chemical reactions to introduce the necessary functional groups and stereochemistry.
Synthetic Routes
The synthetic pathway for [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate typically involves the following key steps:
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Preparation of an appropriately substituted pyrrolidine precursor
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Introduction of the benzyl group on the nitrogen atom
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Oxidation to form the 2,5-dioxo functionality
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Stereoselective addition of the acetate group at the 3-position
Modern synthetic approaches often employ continuous flow reactors to enhance efficiency and scalability, particularly in industrial settings where large quantities of the compound may be required.
Purification Techniques
After synthesis, purification is essential to isolate the target compound from reaction by-products and unreacted starting materials. Common purification methods include:
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Column chromatography using appropriate stationary phases and eluent systems
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Recrystallization from suitable solvent systems
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Selective precipitation techniques
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High-performance liquid chromatography (HPLC) for analytical grade purity
The choice of purification method depends on the scale of synthesis, desired purity level, and intended application of the final product.
Chemical Reactions and Reactivity
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate possesses several functional groups that contribute to its diverse chemical reactivity. Understanding these reactions is crucial for utilizing the compound in various chemical processes and for developing potential applications.
Hydrolysis Reactions
The acetate group in [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate can undergo hydrolysis when treated with aqueous acid or base, yielding the corresponding alcohol and carboxylic acid. This reaction is particularly significant as it can be used to generate derivatives with modified properties or to incorporate the compound into larger molecular structures.
Nucleophilic Substitution
The carbonyl groups present in the molecule make it susceptible to nucleophilic attack. The electrophilic nature of these carbonyls allows for various nucleophilic substitution reactions, which can be leveraged for the synthesis of more complex derivatives or for conjugation with other molecules of interest.
Reactivity Comparison
When compared to structurally related compounds such as (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid and benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate demonstrates unique reactivity patterns due to its specific stereochemistry and functional group arrangement. This distinct reactivity profile contributes to its potential value in synthetic chemistry and pharmaceutical applications.
Biological Activity and Applications
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate has attracted interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
The biological activity of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate is thought to be related to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator by:
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Binding to active sites on proteins
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Influencing biochemical pathways through structural mimicry of natural substrates
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Participating in specific receptor interactions due to its unique three-dimensional structure
Structure-Activity Relationships
Research Findings and Future Directions
Current research on [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate and related compounds continues to evolve, with various aspects being investigated by researchers worldwide.
Current Research Status
Research into the biochemical pathways affected by [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate remains ongoing. Scientists are particularly interested in:
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Elucidating the specific protein targets with which the compound interacts
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Determining structure-activity relationships through systematic modification of functional groups
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Investigating potential synergistic effects when combined with other bioactive molecules
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Developing more efficient and stereoselective synthetic routes
Challenges and Opportunities
Several challenges and opportunities exist in the further development and application of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate:
Challenges:
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Achieving high stereoselectivity in large-scale synthesis
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Enhancing water solubility for biological applications
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Determining specific molecular targets with high precision
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Optimizing pharmacokinetic properties for potential drug development
Opportunities:
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Development of novel synthetic methodologies
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Exploration of diverse biological activities
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Application in combinatorial chemistry approaches
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Investigation of structure-based drug design utilizing the compound's unique features
Future Research Directions
Future research on [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate should focus on:
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Optimizing synthesis conditions to improve yield and stereoselectivity
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Conducting comprehensive structure-activity relationship studies to identify key pharmacophores
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Exploring additional biological targets and potential therapeutic applications
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Developing derivative compounds with enhanced properties for specific applications
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Investigating the compound's potential as a building block for more complex molecular architectures
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